Home > Products > Screening Compounds P135719 > Fungizone intravenous
Fungizone intravenous -

Fungizone intravenous

Catalog Number: EVT-13926837
CAS Number:
Molecular Formula: C72H114NNaO20
Molecular Weight: 1336.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of amphotericin B involves several steps that can vary depending on the desired formulation. A common method includes the use of organic cations to form salts or ionic liquids with amphotericin B. This process typically involves:

  1. Preparation of Organic Cations: Organic cations are transformed into hydroxides using an ionic exchange column.
  2. Neutralization: The prepared hydroxides are then neutralized with a solution of amphotericin B in a buffered methanolic solution.
  3. Purification: The resulting mixture is evaporated, redissolved, filtered, and dried to yield the final product .

The structural complexity of amphotericin B necessitates careful control of reaction conditions to ensure the integrity of its bioactive components.

Molecular Structure Analysis

Structure and Data

Amphotericin B has a complex molecular structure characterized by its polyene backbone. The molecular formula is C47H73NO17C_{47}H_{73}NO_{17} with a molecular weight of approximately 924.09 g/mol . The structure includes multiple hydroxyl groups and a unique mycosamine moiety, which contribute to its antifungal properties.

Molecular Structure of Amphotericin B

Chemical Reactions Analysis

Reactions and Technical Details

Amphotericin B primarily acts through its interaction with fungal cell membranes. The key reactions involve:

  • Binding to Ergosterol: Amphotericin B binds preferentially to ergosterol, a sterol found in fungal cell membranes, forming transmembrane channels.
  • Alteration of Membrane Permeability: This binding disrupts the integrity of the membrane, leading to leakage of essential ions (sodium, potassium, hydrogen, and chloride), ultimately resulting in cell death .

These reactions underscore the mechanism by which amphotericin B exerts its antifungal effects.

Mechanism of Action

Process and Data

The mechanism of action for amphotericin B involves:

  1. Selective Binding: It binds to ergosterol in fungal membranes more effectively than cholesterol in mammalian cells.
  2. Channel Formation: This binding creates pores that increase membrane permeability.
  3. Cell Death: The resultant ion leakage leads to cell lysis and death, effectively treating invasive fungal infections .

The efficacy of amphotericin B is significantly influenced by pH levels, with optimal activity observed between pH 6.0 and 7.5 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Fungizone is presented as a sterile lyophilized powder.
  • Solubility: Crystalline amphotericin B is insoluble in water; it is solubilized using sodium desoxycholate to form a colloidal dispersion for intravenous infusion .
  • Stability: The drug should be stored at low temperatures (2 - 8 °C) and protected from light prior to reconstitution .

Relevant Data or Analyses

The stability and solubility characteristics are critical for ensuring effective delivery during intravenous administration.

Applications

Scientific Uses

Fungizone is utilized primarily in clinical settings for:

  • Treating severe systemic fungal infections in immunocompromised patients.
  • Managing conditions like cryptococcal meningitis in HIV/AIDS patients.
  • Addressing invasive aspergillosis and other life-threatening mycoses .

Its application extends beyond standard antifungal therapy due to its potency against resistant fungal strains.

Historical Development and Evolution of Fungizone Intravenous Formulations

Discovery of Amphotericin B and Early Clinical Applications

Amphotericin B (AmB) was isolated in 1955 from Streptomyces nodosus, a bacterium found in soil samples from Venezuela's Orinoco River basin. This marked the first heptaene macrolide polyene antibiotic with broad-spectrum antifungal activity, distinct from earlier polyenes like nystatin [1] [2] [4]. Initial clinical applications (1958–1960) utilized a micellar formulation with sodium deoxycholate (Fungizone®), enabling intravenous administration by solubilizing the otherwise water-insoluble compound. This formulation revolutionized systemic antifungal therapy, becoming the primary treatment for life-threatening mycoses such as cryptococcal meningitis and invasive candidiasis [1] [4] [5]. The drug's fungicidal action—via ergosterol binding and pore formation in fungal membranes—proved critical for eradicating Candida, Aspergillus, and endemic fungi (Histoplasma, Coccidioides), establishing it as the "gold standard" despite toxicity challenges [1] [2] [7].

Formulation Challenges and Innovations in Solubilization Techniques

AmB’s amphipathic structure—a 38-membered macrolide ring with hydrophilic polyol and hydrophobic polyene regions—renders it insoluble in water (<1 µg/mL), ethanol, and methanol, posing significant delivery challenges [1] [7] [9]. Early solubilization relied on micellar systems using bile salts (sodium deoxycholate) to form colloidal suspensions. However, these systems exhibited:

  • pH-dependent stability (optimal pH 6–7.5) [9]
  • Temperature-sensitive aggregation [9]
  • Electrolyte incompatibility leading to precipitation [4]

Innovative approaches to stabilize AmB included:

  • Heating Fungizone® (70°C, 20 min), inducing superaggregation to reduce hemolytic activity by 50% while preserving antifungal efficacy [9].
  • pH modulation of stock solutions (pH 10.0–10.8), shifting equilibrium toward less toxic monomeric/dimeric forms [9].
  • Co-solvent systems with alcohols, though limited by poor tolerability [3].

Table 1: Impact of Amphotericin B Aggregation States on Biological Activity

Aggregation StateStructureSelective ToxicityKey Stability Parameters
Monomeric/DimericSoluble, dispersedHigh (fungal cells)Stable at pH >10, low concentration
OligomericSmall aggregatesLow (nonselective)Forms at pH 7–8, moderate concentration
PolyaggregatedLarge superaggregatesModerate (reduced renal toxicity)Induced by heat/pH <5, high concentration

Molecular aggregation directly influenced pharmacodynamics: Monomeric AmB preferentially bound ergosterol, while oligomers disrupted mammalian cholesterol-rich membranes, explaining concentration-dependent toxicity [1] [7] [9].

Transition to Lipid-Based Delivery Systems: Comparative Analysis of Pharmacodynamic Advancements

The 1990s saw lipid-based formulations address nephrotoxicity limitations of Fungizone® through three key systems:

  • Amphotericin B Lipid Complex (ABLC):
  • Ribbon-like structures (1.6–11 µm) of dimyristoyl phosphatidylcholine (DMPC)/dimyristoyl phosphatidylglycerol (DMPG) [4] [7].
  • Pharmacodynamic advantage: Macrophage uptake enhances drug delivery to liver/spleen, reducing renal exposure by 70% [1] [7].
  • Liposomal Amphotericin B (LAMB - AmBisome®):
  • <100 nm unilamellar vesicles of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and distearoyl phosphatidylglycerol (DSPG) [4] [7].
  • Sustained release maintains plasma [AmB] >0.5 µg/mL for 24h post-infusion, optimizing tissue distribution [1] [7].
  • Amphotericin B Colloidal Dispersion (ABCD - discontinued):
  • Disk-shaped cholesteryl sulfate complexes (122 nm) [1].
  • High infusion reactions due to rapid opsonization [1].

Properties

Product Name

Fungizone intravenous

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,37-heptahydroxy-15,16,17,18-tetramethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C72H114NNaO20

Molecular Weight

1336.7 g/mol

InChI

InChI=1S/C48H75NO16.C24H40O4.Na/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(64-47-45(58)43(49)44(57)32(5)63-47)25-40-42(46(59)60)39(55)27-48(61,65-40)26-35(52)23-38(54)37(53)21-20-33(50)22-34(51)24-41(56)62-31(4)30(3)29(28)2;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h6-19,28-40,42-45,47,50-55,57-58,61H,20-27,49H2,1-5H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;;/t28-,29+,30+,31-,32+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45-,47-,48+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1

InChI Key

PUERJYOEVHMCES-MGUQVWONSA-M

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1C)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1C)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.